5-Amino-1,4-diphenyl-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
5-Amino-1,4-diphenyl-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an imidazole ring substituted with amino and phenyl groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,4-diphenyl-1,3-dihydro-2H-imidazol-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of ortho-phenylenediamine with benzaldehyde under acidic conditions to form the imidazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
5-Amino-1,4-diphenyl-1,3-dihydro-2H-imidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1,4-diphenyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- 1,3-Diphenyl-1H-imidazol-2-amine
- 2-Phenyl-1H-imidazole-4-amine
- 1,4-Diphenyl-1H-imidazole-2-amine
Uniqueness: 5-Amino-1,4-diphenyl-1,3-dihydro-2H-imidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and phenyl groups enhances its reactivity and potential for diverse applications compared to other imidazole derivatives.
Properties
CAS No. |
682784-51-6 |
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Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-amino-3,5-diphenyl-1H-imidazol-2-one |
InChI |
InChI=1S/C15H13N3O/c16-14-13(11-7-3-1-4-8-11)17-15(19)18(14)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,19) |
InChI Key |
XZBIYWGQXZRTKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=O)N2)C3=CC=CC=C3)N |
Origin of Product |
United States |
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